molecular formula C11H13ClO B8705138 4-Chloro-1-m-tolylbutan-1-one

4-Chloro-1-m-tolylbutan-1-one

Cat. No. B8705138
M. Wt: 196.67 g/mol
InChI Key: FGISHBQXRZRKJX-UHFFFAOYSA-N
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Patent
US08772500B2

Procedure details

A solution of Example 91A (2.56 g, 16.9 mmol), TsOH.H2O (3.2 g, 16.9 mmol) and pyridine hydrochloride (3.88 g, 33.8 mmol) in CH3CN (60 mL) was heated at 160° C. for 3 hours under microwave and the CH3CN was removed by reduced pressure to give a residue, which was re-dissolved in ethyl acetate (100 mL). The resulting organic solution was washed with aqueous NaHCO3 (50 mL) and brine (50 mL), dried over MgSO4, filtered, and concentrated to give a black oil. The oil was purified by chromatography on silica gel column (petroleum ether:ethyl acetate=20:1) to give the title compound (1.56 g, 50%). LC-MS (M+H): m/z 197. 1H NMR (400 MHz, CDCl3): δ ppm 7.765-7.786 (m, 2H), 7.354-7.397 (m, 2H), 3.679 (t, J=6.2 Hz, 2H), 3.170 (t, J=6.2 Hz, 2H), 2.419 (s, 3H), 2.194-2.260 (m, 2H).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:7]=[C:8]([CH3:12])[CH:9]=[CH:10][CH:11]=2)=[O:5])[CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=O)=CC=1.O.[ClH:25].N1C=CC=CC=1>CC#N.C(OCC)(=O)C>[Cl:25][CH2:3][CH2:2][CH2:1][C:4]([C:6]1[CH:7]=[C:8]([CH3:12])[CH:9]=[CH:10][CH:11]=1)=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
C1(CC1)C(=O)C=1C=C(C=CC1)C
Name
Quantity
3.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
3.88 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the CH3CN was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
The resulting organic solution was washed with aqueous NaHCO3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on silica gel column (petroleum ether:ethyl acetate=20:1)

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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